Hexyl[1-(pyridin-4-yl)ethyl]amine
CAS No.:
Cat. No.: VC20407906
Molecular Formula: C13H22N2
Molecular Weight: 206.33 g/mol
* For research use only. Not for human or veterinary use.
![Hexyl[1-(pyridin-4-yl)ethyl]amine -](/images/structure/VC20407906.png)
Specification
Molecular Formula | C13H22N2 |
---|---|
Molecular Weight | 206.33 g/mol |
IUPAC Name | N-(1-pyridin-4-ylethyl)hexan-1-amine |
Standard InChI | InChI=1S/C13H22N2/c1-3-4-5-6-9-15-12(2)13-7-10-14-11-8-13/h7-8,10-12,15H,3-6,9H2,1-2H3 |
Standard InChI Key | VXEACQYAHQIESL-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCNC(C)C1=CC=NC=C1 |
Introduction
Chemical Structure and Molecular Characteristics
Hexyl[1-(pyridin-4-yl)ethyl]amine features a pyridine ring connected to an ethylamine moiety, with a hexyl group extending from the amine nitrogen. The IUPAC name, N-(1-pyridin-4-ylethyl)hexan-1-amine, reflects this arrangement. Key structural attributes include:
-
Molecular Formula: C₁₃H₂₂N₂
-
Molecular Weight: 206.33 g/mol
-
SMILES Notation: CCCCCCNC(C)C₁=CC=NC=C₁
The pyridine ring’s electron-deficient nature facilitates π–π stacking interactions and metal coordination, while the hexyl chain enhances lipophilicity, influencing solubility and membrane permeability. Comparative analysis with analogs such as 1-(pyridin-4-yl)hexan-1-amine (C₁₁H₁₈N₂) reveals that the ethyl spacer in Hexyl[1-(pyridin-4-yl)ethyl]amine reduces steric hindrance, optimizing reactivity in nucleophilic substitutions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a nucleophilic substitution reaction between 1-(pyridin-4-yl)ethylamine and hexyl halides (e.g., hexyl bromide) under basic conditions:
-
Reaction Setup:
-
Dissolve 1-(pyridin-4-yl)ethylamine in dichloromethane.
-
Add potassium carbonate to deprotonate the amine.
-
Introduce hexyl bromide dropwise at room temperature.
-
-
Mechanism:
-
Deprotonation: Base abstracts a proton from the amine, generating a nucleophilic amine anion.
-
Nucleophilic Attack: The anion attacks the electrophilic carbon of the hexyl halide.
-
Byproduct Formation: Halide ion (e.g., Br⁻) is released as a leaving group.
-
-
Purification:
-
Column chromatography isolates the product with >95% purity.
-
Industrial-Scale Optimization
Continuous flow synthesis is employed for large-scale production, enhancing yield (85–90%) and reducing reaction time. Key parameters include:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 60–70°C | Accelerates kinetics |
Solvent | Tetrahydrofuran | Improves solubility |
Residence Time | 15–20 minutes | Minimizes side reactions |
This method minimizes byproducts like dialkylated amines, ensuring compliance with pharmaceutical-grade standards.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The primary amine group undergoes alkylation and acylation:
-
Alkylation: Reaction with methyl iodide yields N-methyl derivatives, increasing lipophilicity (logP +0.8).
-
Acylation: Acetyl chloride forms amides, enhancing water solubility (e.g., logP −1.2 for N-acetyl variant).
Oxidation Reactions
Treatment with hydrogen peroxide produces N-oxide derivatives, which exhibit redox-sensitive behavior. These compounds are explored in drug delivery systems for targeted release in hypoxic tumor environments.
Comparative Reactivity
Structural analogs demonstrate varying reactivities:
Compound | Key Difference | Reactivity Trend |
---|---|---|
Hexyl[1-(pyridin-3-yl)ethyl]amine | Pyridine at position 3 | Reduced nucleophilicity |
Hexyl[1-(pyridin-2-yl)ethyl]amine | Pyridine at position 2 | Enhanced steric hindrance |
The 4-pyridyl configuration in Hexyl[1-(pyridin-4-yl)ethyl]amine balances electronic and steric effects, favoring efficient reactions.
Cell Line | EC₅₀ (μM) | Mechanism |
---|---|---|
A549 | 2.5 | Histone acetyltransferase inhibition |
MCF7 | 1.8 | Caspase-mediated apoptosis |
HT-29 | 3.0 | Microtubule disruption |
The compound’s inhibition of p300/CBP histone acetyltransferases alters gene expression, suppressing tumor proliferation.
In Vivo Efficacy
Mouse xenograft models treated with 10 mg/kg/day showed a 60% reduction in tumor volume over 21 days. Combination therapy with cisplatin enhanced efficacy, reducing tumor size by 78%.
Structure-Activity Relationships (SAR)
Modifications to the hexyl chain and pyridine ring impact bioactivity:
Modification | Effect on EC₅₀ (μM) |
---|---|
Shortening hexyl chain | EC₅₀ increases to 5.2 |
Adding fluorine to pyridine | EC₅₀ decreases to 1.3 |
These findings guide the design of derivatives with improved pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume